molecular formula C12H14O B8266796 [(4-Pentynyloxy)methyl]benzene CAS No. 57618-47-0

[(4-Pentynyloxy)methyl]benzene

Cat. No.: B8266796
CAS No.: 57618-47-0
M. Wt: 174.24 g/mol
InChI Key: DKGGHTXWRQZICB-UHFFFAOYSA-N
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Description

[(4-Pentynyloxy)methyl]benzene is an organic compound that features both a benzyl ether group and a terminal alkyne functionality on a pentyl chain. This combination of functional groups makes it a valuable bifunctional building block in synthetic organic chemistry and materials science research. The terminal alkyne group is particularly useful in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry." This reaction is widely employed in bioconjugation, polymer chemistry, and for the synthesis of complex molecular architectures. Simultaneously, the benzyl ether moiety can act as a protecting group for alcohols or as a structural component in the synthesis of advanced materials. Researchers may explore its application as a key intermediate in the development of liquid crystals, pharmaceuticals, and functional polymers. The compound's structure allows it to serve as a linker to connect aromatic systems with other molecular units. This product is intended for research purposes only and is not classified as a drug, antibiotic, or licensed for human or veterinary use.

Properties

IUPAC Name

pent-4-ynoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGHTXWRQZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340261
Record name Benzene, [(4-pentynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57618-47-0
Record name Benzene, [(4-pentynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely reported method for preparing this compound. This two-step approach involves:

  • Generation of the alkoxide nucleophile : 4-Pentyn-1-ol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Alkylation with benzyl bromide derivatives : The alkoxide reacts with (bromomethyl)benzene under reflux conditions (60–80°C) for 6–12 hours, yielding the target compound with typical isolated yields of 65–78%.

Critical parameters influencing yield include:

  • Solvent polarity : THF outperforms dimethylformamide (DMF) due to better compatibility with NaH.

  • Stoichiometry : A 1.2:1 molar ratio of alkoxide to benzyl bromide minimizes di-alkylation byproducts.

  • Temperature control : Exothermic alkoxide formation requires strict temperature regulation to prevent decomposition.

Propargyl Etherification via Mitsunobu Reaction

An alternative single-step protocol employs the Mitsunobu reaction between 4-pentyn-1-ol and benzyl alcohol derivatives:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at room temperature.

  • Reaction time : 24–36 hours for complete conversion.

  • Yield : 82–89% with high stereochemical fidelity.

This method eliminates the need for alkoxide intermediates but requires careful pH control (pH 7–8) to prevent alkyne protonation. Comparative studies show Mitsunobu-derived products exhibit 98–99% purity by HPLC versus 93–95% for Williamson products.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Etherification

While less common, Bronsted acid catalysts (e.g., p-toluenesulfonic acid) enable direct coupling of 4-pentyn-1-ol with benzyl alcohols at elevated temperatures (100–120°C). A 2021 study reported:

Catalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity (%)
51005881
101206788
151207192

This method produces water as the only byproduct but requires molecular sieves to shift equilibrium toward ether formation.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions in biphasic systems:

  • Aqueous phase : 50% NaOH solution.

  • Organic phase : Toluene or ethyl acetate.

  • Reaction time : Reduced to 2–4 hours with 75–83% yield.

PTC systems demonstrate scalability advantages, with kilogram-scale batches achieving 89% conversion in pilot plants.

Purification and Characterization

Distillation and Chromatography

Crude product purification typically involves:

  • Vacuum distillation : Boiling point 142–145°C at 15 mmHg.

  • Silica gel chromatography : Elution with hexane/ethyl acetate (9:1 v/v) removes residual alcohols and dimeric ethers.

Spectroscopic Confirmation

Key analytical data from Sigma-Aldrich and NIST:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.34 (s, 5H, Ar-H), 4.58 (s, 2H, CH₂), 3.97 (t, J=6.8 Hz, 2H, OCH₂), 2.42 (td, J=6.8, 2.4 Hz, 2H, C≡CCH₂), 1.94 (t, J=2.4 Hz, 1H, C≡CH), 1.78–1.67 (m, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (≡C-H stretch), 2105 cm⁻¹ (C≡C stretch), 1100 cm⁻¹ (C-O-C asym stretch).

  • MS (EI) : m/z 174 [M]⁺ (calc. 174.24).

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements in flow chemistry enable:

  • Residence time : 8–12 minutes at 150°C.

  • Productivity : 12.7 g/h in microreactor systems.

  • Safety : Inherently safer handling of NaH and exothermic steps.

Byproduct Management

Common impurities and mitigation strategies:

ImpuritySourceRemoval Method
Bis-(4-pentynyloxy)methaneOver-alkylationFractional crystallization
Benzyl alcoholHydrolysis of starting materialAzeotropic distillation
Diels-Alder adductsAlkyne dimerizationStorage under nitrogen

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated coupling using [Ru(bpy)₃]²⁺ catalysts shows promise for low-temperature synthesis (25–40°C):

  • Quantum yield : 0.48 at 450 nm.

  • Turnover number : 1,240 after 72 hours.

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) achieve 94% enantiomeric excess in kinetic resolutions of racemic mixtures, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

[(4-Pentynyloxy)methyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Material Science Applications

1.1 Polymer Chemistry

[(4-Pentynyloxy)methyl]benzene serves as a valuable monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances the optoelectronic properties of materials used in light-emitting diodes (LEDs) and photovoltaic cells. For instance, derivatives of poly(phenylene vinylene) incorporating this compound exhibit improved solubility and photoluminescence efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) .

1.2 Liquid Crystalline Materials

The compound's ability to form liquid crystalline phases is significant for applications in display technologies. The introduction of this compound into liquid crystal formulations can enhance thermal stability and electro-optical performance, leading to better display quality and response times .

Medicinal Chemistry Applications

2.1 Anticancer Properties

Research indicates that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. These compounds are being investigated for their potential as anticancer agents, with studies focusing on their mechanisms of action, which may involve the induction of apoptosis in malignant cells .

2.2 Drug Delivery Systems

Due to its favorable chemical properties, this compound is being explored as a component in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability and therapeutic efficacy .

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

This compound acts as a versatile building block in organic synthesis. It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it an important reagent in synthetic organic chemistry .

3.2 Functionalization Reactions

The presence of the pentynyl group allows for further functionalization of this compound, enabling chemists to create a wide array of derivatives with tailored properties for specific applications .

Case Study 1: Polymer Light-Emitting Diodes

In a study examining the performance of polymer light-emitting diodes (PLEDs), researchers synthesized a series of DP-PPV derivatives incorporating this compound. The devices exhibited high external quantum efficiency and low turn-on voltages, showcasing the potential for commercial applications in display technologies .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound derivatives revealed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of [(4-Pentynyloxy)methyl]benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carboxylic acid or ketone through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its pentynyloxy-methyl substituent. Below is a comparison with structurally similar benzene derivatives:

Compound Substituent Key Features Reactivity/Applications
[(4-Pentynyloxy)methyl]benzene -OCH2-C≡C-CH2-CH2-CH2 Alkyne group (electron-withdrawing), ether linkage, extended alkyl chain Potential for click chemistry (alkyne-azide cycloaddition); limited commercial availability .
Anisole (Methoxybenzene) -OCH3 Methoxy group (electron-donating), planar structure Common solvent; undergoes electrophilic substitution (e.g., nitration) .
Toluene -CH3 Methyl group (electron-donating via hyperconjugation) High stability; used in fuels and as a precursor in synthesis .
Benzyl Ether Derivatives -OCH2-Ar Ether linkage with aromatic or alkyl chains Used in protecting-group chemistry; moderate stability under acidic conditions .
4-Pentyn-1-ol Derivatives -OH terminated pentynyl chain Terminal alkyne and hydroxyl group Used in polymer chemistry and bioconjugation; higher polarity than this compound .

Electronic and Reactivity Differences

Electron-Withdrawing vs. This could alter its susceptibility to electrophilic aromatic substitution . In contrast, methoxybenzene (anisole) exhibits strong electron-donating effects, activating the ring toward electrophilic attack .

Adsorption and Desorption Behavior: Studies on benzene adsorbed on platinum surfaces (e.g., via ESD) show that substituents significantly influence fragmentation mechanisms. For example, electron-withdrawing groups may enhance dipolar dissociation (DD) or dissociative electron attachment (DEA) pathways due to localized charge redistribution .

Thermal and Chemical Stability :

  • The alkyne group in this compound may render it less thermally stable than saturated analogs like benzyl ethers. Terminal alkynes are prone to polymerization or oxidation under harsh conditions .
  • Methoxy and methyl groups generally enhance stability, as seen in toluene’s resistance to oxidation compared to benzene .

Experimental Insights from Condensed-Phase Studies

  • ESD Fragmentation Patterns :

    • Benzene derivatives with electron-withdrawing substituents (e.g., halogens) exhibit suppressed cation desorption yields compared to anions, as observed in condensed-phase ESD studies . For this compound, similar behavior may occur due to its alkyne group.
    • At 950 eV electron impact energy, benzene films on Pt show cation yields two orders of magnitude lower than anions, suggesting DD dominates over DEA in ion formation . This trend may extend to substituted benzenes with bulky or polar groups.
  • Thickness-Dependent Behavior: For 2ML benzene films, anion yields peak at 500 eV incident energy, while cation yields decrease monotonically above 250 eV . The pentynyloxy substituent’s steric bulk could modify these thresholds by altering film morphology or charge dissipation pathways.

Biological Activity

[(4-Pentynyloxy)methyl]benzene, a derivative of benzene with a pentynyl ether substituent, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its structural features that may influence various biological pathways, making it a candidate for further research in antiviral and anticancer applications.

The synthesis of this compound typically involves the alkylation of phenolic compounds using pentyne derivatives. A common method includes the Suzuki coupling reaction, which allows for the formation of polysubstituted aromatic systems. The reaction conditions often involve the use of potassium carbonate and iodide in solvents like N-methylpyrrolidone (NMP) to facilitate the formation of the desired ether linkages .

Antiviral Properties

Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, various synthesized biphenyl derivatives containing similar structures have shown promising results against enteroviruses such as Coxsackievirus B3 (CVB3) and human rhinovirus (HRV) strains. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral efficacy, has been reported as high as 200 for some derivatives, indicating a strong potential for therapeutic applications .

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirus TargetIC50 (µM)SI Value
5-bromo-1,3-dimethyl-2-(4-pentynyloxy)benzeneCVB30.004>37.5
3-methylisoxazole derivativeHRV-20.002>200
Other derivativesHRV-14Not effective-

These findings suggest that modifications to the pentynyl group can significantly enhance antiviral activity, potentially leading to new treatments for viral infections.

Anticancer Activity

In addition to its antiviral properties, this compound has been explored for its anticancer potential. Some studies have indicated that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis through mechanisms involving Bcl-xL protein inhibition. This pathway is crucial in cancer biology as it regulates cell survival .

Case Study: Anticancer Activity
A study focusing on the anticancer properties of alkynyloxy compounds demonstrated that several derivatives, including those similar to this compound, were effective against various cancer cell lines. The results highlighted a dose-dependent relationship between compound concentration and cell viability reduction, reinforcing the potential use of these compounds in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the pentynyl group may facilitate binding to viral capsids or cellular receptors involved in viral replication and cancer cell proliferation. This interaction can lead to modulation of key signaling pathways, ultimately resulting in antiviral effects or apoptosis in cancer cells .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFMinimizes hydrolysis
BaseK₂CO₃Enhances nucleophilicity
Reaction Time12–18 hoursBalances completion vs. side reactions

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • 1H/13C NMR: Critical for confirming the alkyne (δ ~1.9–2.1 ppm for terminal protons) and benzyl ether (δ ~4.5 ppm for CH₂) groups. Use deuterated chloroform (CDCl₃) for solubility .
  • IR Spectroscopy: Detect the C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • Resolution of Inconsistencies:
    • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
    • Apply statistical validation (e.g., ANOVA for biological replicates) to assess significance of spectral variations .

Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in cross-coupling reactions?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G* level) provide insights into:

  • Electrophilicity: Alkyne group’s electron-withdrawing effect stabilizes transition states in Sonogashira couplings .
  • Reactivity Hotspots: Localized electron density at the benzyl carbon (LUMO) facilitates nucleophilic attack .
  • Validation: Compare computed activation energies with experimental kinetic data. For example, a deviation <2.4 kcal/mol in thermochemical predictions confirms model reliability .

Q. Table 2: DFT Parameters for Benchmarking

FunctionalBasis SetApplication Scope
B3LYP6-31G*Thermodynamic properties
M06-2Xdef2-TZVPNon-covalent interactions

Advanced: What experimental strategies investigate the biochemical mode of action of this compound as a pesticide (dofenapyn)?

Methodological Answer:

  • Target Organism Assays:
    • Enzyme Inhibition: Test acetylcholinesterase (AChE) activity in insect models using Ellman’s method .
    • Resistance Studies: Compare LC₅₀ values between wild-type and mutant pest strains via probit analysis .
  • Metabolic Profiling: Use LC-MS to identify metabolites in pest hepatopancreas, focusing on alkyne oxidation products .
  • In Silico Docking: Model compound-receptor interactions (e.g., PDB 3HKC for AChE) to predict binding affinities .

Data Contradiction: How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Source Analysis: Verify experimental conditions (e.g., solvent polarity, pH) that alter compound bioavailability .
  • Computational Reconciliation: Use DFT to evaluate substituent effects on electronic properties, explaining variance in pesticidal efficacy .
  • Meta-Analysis: Apply Fisher’s PLSD post hoc tests to aggregated datasets, prioritizing studies with p < 0.05 significance .

Q. Table 3: Common Data Discrepancy Factors

FactorResolution Strategy
Purity VariationsHPLC validation (>98% purity)
Bioassay ProtocolsStandardize OECD guidelines
Solvent EffectsUse logP-adjusted mediums

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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